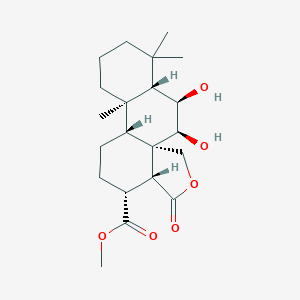
N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride, also known as DMB-3115, is a chemical compound that has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride involves its ability to bind to Aβ aggregates and emit a fluorescent signal upon excitation with light. This allows for the detection and quantification of Aβ aggregates in vitro and in vivo. Additionally, N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride has been shown to inhibit the formation of Aβ aggregates and promote the disaggregation of existing aggregates.
Biochemical and Physiological Effects
N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride has been shown to have minimal toxicity and does not affect the viability of cells or the function of proteins. Additionally, N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride has been shown to cross the blood-brain barrier, making it a potential tool for the detection and treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride in lab experiments is its high sensitivity and specificity for detecting Aβ aggregates. Additionally, N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride is relatively easy to synthesize and has minimal toxicity. However, one limitation of using N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
Future research directions for N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride include the development of more efficient synthesis methods and the optimization of its properties for use in vivo. Additionally, N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride could be used in combination with other compounds to enhance its efficacy and specificity for detecting and treating neurodegenerative disorders. Finally, further studies are needed to fully understand the potential of N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride in the diagnosis and treatment of Alzheimer's disease and other related disorders.
Méthodes De Synthèse
The synthesis of N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride involves a multi-step process that includes the reaction of 1,9-nonanediamine with 6-bromohexan-1-ol to form the intermediate compound, 1,9-nonanediamine bis(6-hydroxyhexyl) ether. This intermediate is then reacted with 2-methoxybenzylamine to produce the final product, N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride. The compound is typically obtained as a tetrahydrochloride salt.
Applications De Recherche Scientifique
N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride has shown potential in various scientific research applications, including its use as a fluorescent probe for the detection of amyloid beta (Aβ) aggregates, which are associated with Alzheimer's disease. Additionally, N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride has been used in studies investigating the role of Aβ in the pathogenesis of Parkinson's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
104807-41-2 |
|---|---|
Nom du produit |
N,N'-Di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride |
Formule moléculaire |
C37H64N4O2 |
Poids moléculaire |
596.9 g/mol |
Nom IUPAC |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]nonane-1,9-diamine |
InChI |
InChI=1S/C37H64N4O2/c1-42-36-24-14-12-22-34(36)32-40-30-20-10-8-18-28-38-26-16-6-4-3-5-7-17-27-39-29-19-9-11-21-31-41-33-35-23-13-15-25-37(35)43-2/h12-15,22-25,38-41H,3-11,16-21,26-33H2,1-2H3 |
Clé InChI |
HBSRKMYFWZTMRQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC |
SMILES canonique |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC |
Autres numéros CAS |
104807-41-2 |
Synonymes |
BHC-9C N,N'-di-(6-((2-methoxybenzyl)amino)hexyl)-1,9-nonanediamine tetrahydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




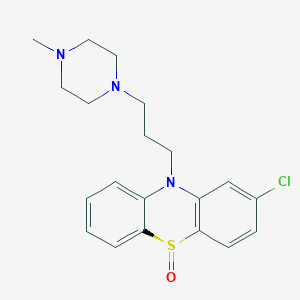


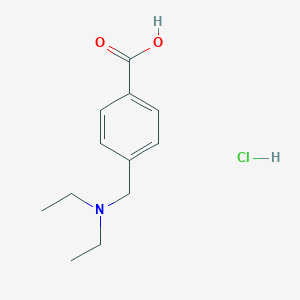

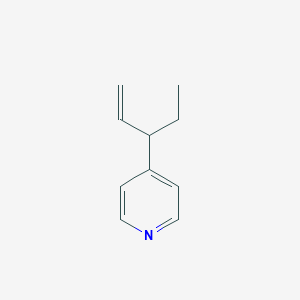
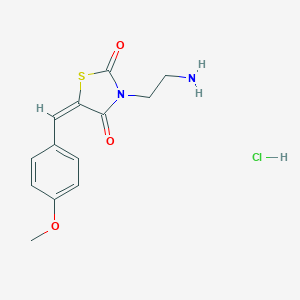

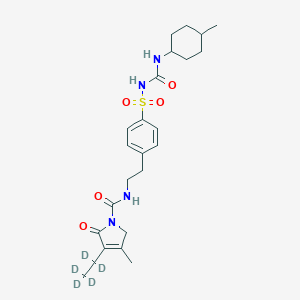

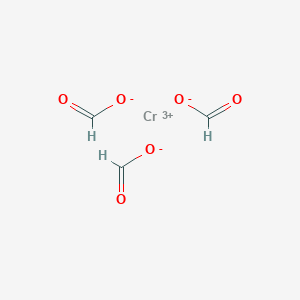
![5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole](/img/structure/B22069.png)
